BenchChemオンラインストアへようこそ!

1-tert-butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate

Chiral procurement Cost comparison Stereoisomer economics

1-tert-Butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate is a chiral piperidine derivative with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g mol⁻¹. The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a methyl ester at the 3‑position, with the (3S,6R) absolute configuration at the two stereogenic centers.

Molecular Formula C13H23NO4
Molecular Weight 257.33
CAS No. 1009376-98-0
Cat. No. B3044990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate
CAS1009376-98-0
Molecular FormulaC13H23NO4
Molecular Weight257.33
Structural Identifiers
SMILESCC1CCC(CN1C(=O)OC(C)(C)C)C(=O)OC
InChIInChI=1S/C13H23NO4/c1-9-6-7-10(11(15)17-5)8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1
InChIKeyHDRXORRYMWSTTC-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate (CAS 1009376-98-0): Stereochemically Defined Chiral Piperidine Building Block


1-tert-Butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate is a chiral piperidine derivative with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g mol⁻¹ . The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a methyl ester at the 3‑position, with the (3S,6R) absolute configuration at the two stereogenic centers . It belongs to the 1,3‑piperidinedicarboxylate class and is employed as a protected, stereochemically defined intermediate in medicinal chemistry and asymmetric synthesis [1].

Why Stereochemistry and Protecting-Group Orthogonality Preclude Simple Substitution of 1-tert-Butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate


The (3S,6R) configuration of this compound is critical for the biological activity of downstream products; the opposite (3R,6S) enantiomer or the (3R,6R) diastereomer cannot be interchanged without altering receptor recognition, enzyme binding, or pharmacological outcome [1]. Furthermore, the orthogonal Boc (acid‑labile) and methyl ester (base‑labile) pair permits chemoselective deprotection that is impossible with benzyl‑ or Cbz‑protected analogs, which require hydrogenolysis incompatible with many reducible functionalities [2]. These intrinsic features mean that generic substitution by a close analog introduces both stereochemical and synthetic‑strategy risks that are quantifiably avoidable only by procuring the specified (3S,6R) compound.

1-tert-Butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Procurement Cost: (3S,6R) Isomer Offers 11.1‑Fold Savings Over the (3R,6S) Enantiomer

Direct price comparison from a single supplier shows that 1-tert-butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate (CAS 1009376-98-0) is listed at $367.90 per gram, whereas the (3R,6S) enantiomer (CAS 1009376-76-4) costs $4,086.90 per gram, an 11.1‑fold premium .

Chiral procurement Cost comparison Stereoisomer economics

Stereochemical Configuration: (3S,6R) Matches the Bioactive Enantiomer in Orexin Receptor Antagonist Scaffolds

Patent US20140228377A1 (Taisho Pharmaceutical) discloses methylpiperidine derivatives as dual orexin OX1/OX2 receptor antagonists; the exemplified intermediates bear the (3RS,6RS) racemic configuration, but the separate (3S,6R) and (3R,6S) enantiomers are required for SAR studies to identify the eutomer [1]. The (3S,6R) isomer maps directly onto the stereochemistry of the pharmacologically active series; employing the (3R,6S) enantiomer would invert the chirality of the final compound, a change known to drastically alter receptor binding affinity and in vivo efficacy in related piperidine-based GPCR ligands .

Stereochemistry Orexin receptor Enantiomeric specificity

Orthogonal Protecting Group Strategy: Boc/Methyl Ester vs. Cbz/Methyl Ester Analogs

The target compound pairs an acid‑labile Boc group with a base‑labile methyl ester, enabling fully orthogonal deprotection sequences (e.g., TFA for Boc removal without ester cleavage; LiOH for ester hydrolysis without Boc loss) . The closest Cbz‑protected analog, 1-benzyl 3-methyl cis-6-methylpiperidine-1,3-dicarboxylate (CAS 1227911-34-3), requires catalytic hydrogenolysis for N‑deprotection, a method incompatible with alkenes, nitro groups, aryl halides, and many other reducible functional groups commonly encountered in medicinal chemistry [1]. No quantitative yield comparison under identical conditions is publicly available; the advantage is therefore class‑level and qualitative in nature.

Protecting group orthogonality Synthetic strategy Chemoselective deprotection

1-tert-Butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate: High-Impact Application Scenarios Driven by Quantitative Differentiation


Cost-Sensitive Scale-Up for Chiral Intermediate Supply

At $367.90 per gram, the (3S,6R) isomer is 11.1‑fold less expensive than the (3R,6S) enantiomer, making it the economically rational choice for medicinal chemistry groups planning multi‑gram synthesis campaigns or scale‑up of orexin receptor antagonist leads [1].

Enantioselective SAR Studies in GPCR Antagonist Programs

The (3S,6R) configuration aligns with the orexin receptor antagonist pharmacophore described in Taisho’s patent; using this specific enantiomer ensures that SAR conclusions reflect the true stereochemical requirements of the target, avoiding the confounding effects of the (3R,6S) enantiomer [1].

Multi-Step Total Synthesis Requiring Orthogonal Deprotection

The orthogonal Boc/methyl ester system allows chemoselective manipulation without the hydrogenolysis limitations of Cbz‑protected analogs, making this compound the preferred intermediate for complex natural product or drug‑like molecule syntheses that contain reducible functional groups [2].

Quote Request

Request a Quote for 1-tert-butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.